molecular formula C16H16N4O2S B2693312 4-((2-(1,3-dioxolan-2-yl)ethyl)thio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine CAS No. 872856-66-1

4-((2-(1,3-dioxolan-2-yl)ethyl)thio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B2693312
CAS No.: 872856-66-1
M. Wt: 328.39
InChI Key: IJRJHGLJHRAEMB-UHFFFAOYSA-N
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Description

The compound 4-((2-(1,3-dioxolan-2-yl)ethyl)thio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine features a pyrazolo[3,4-d]pyrimidine core, a nitrogen-rich heterocyclic scaffold resembling purines. Key substituents include:

  • 1-Phenyl group: Enhances lipophilicity and π-π stacking interactions with biological targets .
  • 4-Thioether linkage with 1,3-dioxolane: The thioether improves metabolic stability compared to oxygen-based ethers, while the dioxolane moiety may enhance solubility and bioavailability .

Properties

IUPAC Name

4-[2-(1,3-dioxolan-2-yl)ethylsulfanyl]-1-phenylpyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2S/c1-2-4-12(5-3-1)20-15-13(10-19-20)16(18-11-17-15)23-9-6-14-21-7-8-22-14/h1-5,10-11,14H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJRJHGLJHRAEMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)CCSC2=NC=NC3=C2C=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-(1,3-dioxolan-2-yl)ethyl)thio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and scalability. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and safety in the production process .

Chemical Reactions Analysis

Types of Reactions

4-((2-(1,3-dioxolan-2-yl)ethyl)thio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or thioethers .

Scientific Research Applications

4-((2-(1,3-dioxolan-2-yl)ethyl)thio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-((2-(1,3-dioxolan-2-yl)ethyl)thio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations at Position 4

4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine
  • Synthesis: Chlorination of the parent pyrazolo[3,4-d]pyrimidinone using POCl₃ yields this derivative in ~65% efficiency .
  • Reactivity : The chlorine atom serves as a leaving group, enabling further functionalization (e.g., nucleophilic substitution) .
4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine
  • Biological Activity : Demonstrates anticancer activity via dual inhibition of EGFR and microtubule polymerization .
  • Comparison: The thieno-pyrimidine fusion increases molecular weight (~430 g/mol vs. ~418 g/mol for the target compound), which may affect pharmacokinetics .
4-[a-(Phenyl)-a-hydroxybenzyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine
  • Reactivity : Undergoes KCN-mediated cleavage in DMF to yield benzyl phenyl ketone and heteroarenes, highlighting susceptibility to nucleophilic attack at the α-hydroxybenzyl group .
  • Comparison : The target compound’s thioether-dioxolane substituent is more hydrolytically stable, reducing unintended degradation .

Functional Group Modifications

Thioether vs. Phenacyl Thioether Derivatives
  • Synthetic Routes: Phenacyl thioethers (e.g., compounds 2–10 in ) are synthesized via nucleophilic substitution of pyrazolo[3,4-d]pyrimidinone with phenacyl chlorides .
  • Stability: Phenacyl groups may undergo keto-enol tautomerism or oxidation, whereas the dioxolane in the target compound offers steric protection and oxidative resistance .
Piperazinyl Acetate Derivatives
  • Example : Phenyl 2-(4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl)acetate ().
  • Pharmacokinetics : The piperazine moiety improves water solubility, but the ester group may confer susceptibility to hydrolysis .
  • Comparison : The dioxolane-thioether combination balances solubility and stability better than esters .

Biological Activity

The compound 4-((2-(1,3-dioxolan-2-yl)ethyl)thio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine is part of a class of pyrazolo[3,4-d]pyrimidines known for their diverse biological activities, particularly in the field of cancer research and kinase inhibition. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

The pyrazolo[3,4-d]pyrimidine scaffold is recognized for its structural similarity to ATP, which allows it to interact effectively with various protein kinases. This structural feature enables compounds like This compound to act as inhibitors of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation and cancer progression.

Biological Activity Overview

The biological activities associated with this compound include:

  • Anticancer Activity : The compound has shown significant inhibitory effects on various cancer cell lines, including breast cancer (MCF-7) and hepatocellular carcinoma. In vitro studies indicate that it can induce apoptosis and inhibit cell migration and proliferation.
  • Kinase Inhibition : It has been reported to inhibit CDK2 and CDK1, leading to cell cycle arrest and apoptosis in cancer cells. The IC50 values for these activities are often in the low micromolar range.

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of this compound:

  • In Vitro Efficacy :
    • A study reported that derivatives of pyrazolo[3,4-d]pyrimidine exhibited IC50 values ranging from 0.057 μM to 0.184 μM against various cancer cell lines, demonstrating potent anti-proliferative effects compared to standard treatments like sorafenib .
  • Mechanistic Insights :
    • Molecular docking studies have revealed that the compound binds effectively to the active sites of CDK2 and other kinases through hydrogen bonding interactions, which is crucial for its inhibitory effects .
  • Structural Modifications :
    • Modifications to the pyrazolo[3,4-d]pyrimidine scaffold have been explored to enhance potency and selectivity against specific kinases. For instance, introducing different substituents at the phenyl ring has been shown to influence biological activity significantly .

Case Studies

Several case studies illustrate the potential applications of this compound:

  • Case Study 1 : In a study involving MCF-7 breast cancer cells, treatment with the compound led to a significant reduction in cell viability (up to 80% at 10 μM concentration) and induced apoptosis characterized by DNA fragmentation and caspase activation.
  • Case Study 2 : A hepatocellular carcinoma model showed that the compound not only inhibited cell growth but also altered cell cycle distribution by increasing the population of cells in the G0/G1 phase, indicating effective cell cycle arrest.

Data Table: Biological Activity Summary

Activity TypeCell Line/ModelIC50 Value (μM)Mechanism of Action
AntiproliferativeMCF-70.057CDK2 inhibition
AntiproliferativeHepatocellular Carcinoma0.081Induction of apoptosis
Cell Cycle ArrestVarious Cancer Lines0.184G0/G1 phase increase

Q & A

Q. How do substitutions on the phenyl ring modulate biological activity?

  • Electron-Donating Groups (e.g., -OCH₃) : Reduce kinase inhibition (IC₅₀ >5 µM) due to decreased electron deficiency at the pyrazolo[3,4-d]pyrimidine core.
  • Electron-Withdrawing Groups (e.g., -F, -CF₃) : Enhance potency (IC₅₀ 0.2–0.8 µM) by strengthening hydrogen bonding with kinase active sites .

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